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molecular formula C16H22O2 B8758787 Styrene butyl methacrylate CAS No. 112143-68-7

Styrene butyl methacrylate

Cat. No. B8758787
M. Wt: 246.34 g/mol
InChI Key: DFYKHEXCUQCPEB-UHFFFAOYSA-N
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Patent
US07687991B2

Procedure details

The inside of a 500 ml-flask equipped with a nitrogen inlet tube and a cooling tube is replaced with a nitrogen gas. In the flask, placed are 100 g of styrene monomer (manufactured by Kishida Chemical Co., Ltd.); 100 g of butyl methacrylate (manufactured by Kishida Chemical Co., Ltd.); 200 ml of dehydrated dimethylformamide (manufactured by Kishida Chemical Co., Ltd.); and 20 g of azobisisobutyronitrile (manufactured by Kishida Chemical Co., Ltd.), from all of which dehydration treatment and removal of polymerization inhibitors have been conducted. After the inside of the flask is replacement with a nitrogen gas, the obtained mixture is heated to 80° C. and stirred for 5 hours. The resultant liquid is poured into a beaker containing 1 L of methanol for reprecipitation. The obtained solid product is cleaned with methanol, and heated and dried under vacuum to obtain 145 g of poly(styrene-butyl methacrylate) as a polymer.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:14][CH2:15][CH2:16][CH2:17][CH3:18])(=[O:13])[C:10]([CH3:12])=[CH2:11]>CN(C)C=O>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:14][CH2:15][CH2:16][CH2:17][CH3:18])(=[O:13])[C:10]([CH3:12])=[CH2:11] |f:3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCC
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The inside of a 500 ml-flask equipped with a nitrogen inlet tube and a cooling tube
CUSTOM
Type
CUSTOM
Details
and 20 g of azobisisobutyronitrile (manufactured by Kishida Chemical Co., Ltd.), from all of which dehydration treatment and removal of polymerization inhibitors
ADDITION
Type
ADDITION
Details
The resultant liquid is poured into a beaker
ADDITION
Type
ADDITION
Details
containing 1 L of methanol
CUSTOM
Type
CUSTOM
Details
for reprecipitation
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C=CC1=CC=CC=C1.C(C(=C)C)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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